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Compound of Interest

Compound Name: USP7-055

Cat. No.: B15585579 Get Quote

Disclaimer: Information regarding a specific inhibitor designated "USP7-055" is not available in

the public domain. Therefore, this guide will focus on a well-characterized, potent, and selective

inhibitor of Ubiquitin-Specific Protease 7 (USP7), FT671, to illustrate the structural and

mechanistic principles of USP7 inhibition. The data, protocols, and visualizations presented are

based on publicly available research on FT671 and serve as a representative example for the

requested content.

Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial

role in regulating the stability and function of a wide array of proteins involved in critical cellular

processes. These include DNA damage repair, cell cycle progression, apoptosis, and immune

response.[1][2] USP7's modulation of key proteins such as the tumor suppressor p53 and its

primary E3 ligase, MDM2, has positioned it as a significant target for therapeutic intervention,

particularly in oncology.[3][4] This guide provides a detailed examination of the structural basis

of USP7 inhibition by the selective, non-covalent inhibitor FT671, offering insights for

researchers, scientists, and drug development professionals.

The USP7-MDM2-p53 Signaling Pathway
USP7 is a key regulator of the p53 tumor suppressor pathway. Under normal cellular

conditions, USP7 deubiquitinates and stabilizes MDM2.[5] MDM2, in turn, ubiquitinates p53,

targeting it for proteasomal degradation.[6][7] Inhibition of USP7 leads to the destabilization

and degradation of MDM2. This reduction in MDM2 levels allows for the accumulation and
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activation of p53, which can then initiate downstream cellular processes such as cell cycle

arrest and apoptosis.[6][8]
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Caption: The USP7-MDM2-p53 signaling pathway under normal and inhibited conditions.

Structural Basis of FT671 Inhibition
The catalytic domain of USP7 adopts a characteristic "hand-like" structure composed of

Thumb, Palm, and Fingers subdomains.[9] The catalytic triad (Cys223, His464, Asp481) is

located in a cleft between the Thumb and Palm.[10] In its unbound (apo) state, USP7 is

autoinhibited. The binding of ubiquitin induces a significant conformational change, particularly

in a region known as the "switching loop," which moves the catalytic cysteine into a competent

position for deubiquitination.[8]

Co-crystal structures have revealed that FT671 binds to a dynamic, allosteric pocket near the

catalytic center of the apo, auto-inhibited form of USP7.[8][11] This binding site is distinct from

that of other USP family deubiquitinases, which contributes to the inhibitor's high specificity.[8]

FT671 binding stabilizes the inactive conformation of the enzyme, preventing the

conformational changes required for ubiquitin binding and catalytic activity.[8][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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